1-Phenyl-2,5-dihydro-1H-pyrrole

Description

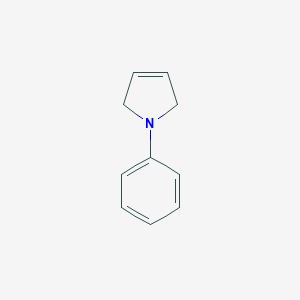

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2,5-dihydropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCAMTFGWHEUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407907 | |

| Record name | 1-Phenyl-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103204-12-2 | |

| Record name | 1-Phenyl-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Characterization of 1-Phenyl-2,5-dihydro-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2,5-dihydro-1H-pyrrole, also known as 1-phenyl-3-pyrroline, is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural motif, featuring a partially saturated pyrrole ring attached to a phenyl group, serves as a versatile scaffold for the synthesis of a variety of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the characterization of this compound, including its synthesis, physical and spectroscopic properties, and a detailed experimental protocol for its preparation.

Physicochemical Properties

While specific experimental data for the physical properties of this compound are not widely reported in publicly available literature, estimations based on its structure and related compounds can be made.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated to be in the range of 250-270 °C at atmospheric pressure |

| Solubility | Likely soluble in common organic solvents such as chloroform, dichloromethane, and methanol |

| CAS Number | 103204-12-2 |

Synthesis

A plausible and commonly employed method for the synthesis of N-substituted 3-pyrrolines is the reaction of a primary amine with a cis-1,4-dihalo-2-butene.[1] For the preparation of this compound, this involves the reaction of aniline with cis-1,4-dichloro-2-butene.

Experimental Protocol: Synthesis of this compound

Materials:

-

Aniline

-

cis-1,4-Dichloro-2-butene

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1 equivalent) and sodium carbonate (2.2 equivalents) in ethanol.

-

To this stirred solution, add cis-1,4-dichloro-2-butene (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow

References

An In-depth Technical Guide on 1-Phenyl-2,5-dihydro-1H-pyrrole: Chemical Structure and Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical structure and analytical methodologies for the compound 1-Phenyl-2,5-dihydro-1H-pyrrole. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide presents a composite of established chemical principles, expected analytical characteristics derived from analogous structures, and general protocols for the synthesis and analysis of N-substituted pyrrolines.

Chemical Structure and Properties

This compound, also known as 1-phenyl-3-pyrroline, is a heterocyclic compound featuring a five-membered dihydropyrrole ring substituted with a phenyl group at the nitrogen atom.

Chemical Identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₁₁N[1]

-

Molecular Weight: 145.20 g/mol [1]

-

CAS Number: 103204-12-2[1]

Structural Representation:

The chemical structure of this compound is characterized by a central five-membered ring containing one nitrogen atom and one double bond. The phenyl group is directly attached to the nitrogen atom.

References

Spectroscopic Profile of 1-Phenyl-2,5-dihydro-1H-pyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Phenyl-2,5-dihydro-1H-pyrrole, also known as 1-phenyl-3-pyrroline. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.15 | m | 2H | Ar-H (meta) |

| 6.80 - 6.70 | t | 1H | Ar-H (para) |

| 6.65 - 6.55 | d | 2H | Ar-H (ortho) |

| 5.90 | s | 2H | CH=CH |

| 4.20 | s | 4H | CH₂-N-CH₂ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 147.5 | Ar-C (ipso) |

| 129.2 | Ar-C (meta) |

| 125.5 | CH=CH |

| 116.5 | Ar-C (para) |

| 112.0 | Ar-C (ortho) |

| 52.5 | CH₂-N |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Weak | Aromatic C-H Stretch |

| 2920 | Weak | Aliphatic C-H Stretch |

| 1600 | Strong | C=C Stretch (Aromatic) |

| 1500 | Strong | C=C Stretch (Aromatic) |

| 1230 | Medium | C-N Stretch |

| 750 | Strong | C-H Bend (Aromatic) |

| 690 | Strong | C-H Bend (Aromatic) |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 145 | 100 | [M]⁺ (Molecular Ion) |

| 144 | 50 | [M-H]⁺ |

| 117 | 40 | [M-C₂H₂]⁺ |

| 91 | 30 | [C₇H₇]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III 400 MHz spectrometer was used for both ¹H and ¹³C NMR analyses.

Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The proton NMR spectrum was acquired using a standard single-pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans.

¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and a total of 1024 scans were employed to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized for the analysis.

Sample Preparation: A small amount of this compound was intimately mixed and ground with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer. The spectrum was recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer coupled to a TRACE 1300 gas chromatograph was used for the analysis.

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (1 mg/mL).

Chromatographic and Mass Spectrometric Conditions: A 1 µL aliquot of the sample solution was injected into the gas chromatograph. The separation was performed on a 30 m x 0.25 mm ID x 0.25 µm film thickness TG-5MS capillary column. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 40-400.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample preparation to final data interpretation.

Caption: General Workflow for Spectroscopic Analysis.

"1-Phenyl-2,5-dihydro-1H-pyrrole CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential reaction pathways of 1-Phenyl-2,5-dihydro-1H-pyrrole, a heterocyclic compound of interest in organic synthesis and medicinal chemistry.

Core Compound Data

This compound, also known as 1-phenyl-3-pyrroline, is an aromatic heterocyclic compound. The quantitative data for this molecule is summarized below.

| Property | Value | Source |

| CAS Number | 103204-12-2 | [1] |

| Molecular Weight | 145.205 g/mol | [1] |

| Molecular Formula | C₁₀H₁₁N | [1] |

Experimental Protocols: Synthesis of N-Substituted Pyrroles

The synthesis of N-substituted pyrroles, such as this compound, can be achieved through several established methods. Two of the most prominent are the Paal-Knorr synthesis and the Clauson-Kaas pyrrole synthesis.

1. Paal-Knorr Pyrrole Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring. The reaction is typically conducted under neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can accelerate the reaction.

General Mechanism: The synthesis proceeds through the formation of a hemiaminal after the initial attack of the amine on a protonated carbonyl group. A subsequent attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the final pyrrole product.

2. Clauson-Kaas Pyrrole Synthesis

A widely used method for the synthesis of N-substituted pyrroles is the Clauson-Kaas synthesis.[2] This reaction involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.[1]

Detailed Methodology (Adapted from a microwave-assisted protocol): [3]

-

Reactants: Aniline (primary amine) and 2,5-dimethoxytetrahydrofuran.

-

Solvent/Catalyst: Glacial acetic acid.

-

Procedure:

-

To a microwave vial, add aniline (1 equivalent) and 2,5-dimethoxytetrahydrofuran (1 equivalent) to glacial acetic acid.

-

Seal the reaction vessel and heat under microwave irradiation at a specified temperature (e.g., 170°C) for a designated time (e.g., 10 minutes) with pre-stirring.

-

After cooling, the reaction mixture is processed to isolate the N-substituted pyrrole product.

-

-

Advantages: This method, particularly with microwave assistance, offers advantages such as shorter reaction times and can be performed under greener conditions, sometimes using water as a solvent without additional catalysts.[3]

Reaction Pathway Visualization

The following diagram illustrates the general mechanism of the Clauson-Kaas pyrrole synthesis, a key pathway for obtaining N-substituted pyrroles like this compound.

Caption: General workflow of the Clauson-Kaas pyrrole synthesis.

Biological and Pharmacological Context

While specific signaling pathways for this compound are not extensively documented, the pyrrole scaffold is a crucial component in a vast array of biologically active molecules and pharmaceuticals.[4] Pyrrole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[4] The functionalization of the pyrrole ring is a key strategy in the development of novel therapeutic agents. For instance, various substituted pyrrole derivatives are being investigated as potential antibacterial agents to combat the growing issue of antibiotic resistance.

References

- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Phenyl-2,5-dihydro-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2,5-dihydro-1H-pyrrole, also known as 1-phenyl-3-pyrroline, is a heterocyclic aromatic amine. The pyrrole ring is a fundamental scaffold in a vast array of biologically active molecules, both natural and synthetic.[1] This privileged structure is a key component in numerous pharmaceuticals and natural products, indicating its importance in medicinal chemistry.[2] While extensive research has been conducted on various substituted pyrrole derivatives, this guide focuses on the core structure of this compound, summarizing its synthesis, known properties, and the biological activities of its closely related analogs to provide a foundational understanding for researchers in drug discovery and development.

Synthesis of this compound

The most common and versatile method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[1][3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][4] For the synthesis of this compound, the likely precursors would be a 1,4-dicarbonyl compound and aniline.

Experimental Protocol: Paal-Knorr Synthesis (General Procedure)

A general procedure for the Paal-Knorr synthesis of an N-substituted pyrrole is as follows:

-

Reaction Setup: A 1,4-dicarbonyl compound is dissolved in a suitable solvent, such as ethanol, acetic acid, or toluene, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Amine: An equimolar amount or a slight excess of the primary amine (in this case, aniline) is added to the solution.

-

Catalysis (Optional): The reaction can be conducted under neutral or weakly acidic conditions. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction.[4] However, strongly acidic conditions (pH < 3) may favor the formation of furan byproducts.[4]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired N-substituted pyrrole.

Paal-Knorr synthesis of this compound.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound is not extensively reported in the available literature. However, some basic properties can be found in chemical databases.

| Property | Value | Source |

| Molecular Formula | C10H11N | - |

| Molecular Weight | 145.20 g/mol | - |

| CAS Number | 103204-12-2 | - |

Spectroscopic data is crucial for the characterization of the compound. While a full dataset for this compound is not available, the following table presents typical spectroscopic data for a related N-phenylpyrrole derivative.

| Spectroscopic Data for 1-Phenylpyrrole | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40 (t, J = 7.8 Hz, 2H), 7.22 (t, J = 7.4 Hz, 1H), 7.08 (t, J = 2.1 Hz, 2H), 6.34 (t, J = 2.1 Hz, 2H) |

| Mass Spectrum (MS) | m/z 143 (M⁺) |

Biological Activities of Related Pyrrole Derivatives

While there is a lack of specific biological activity data for this compound, numerous studies have demonstrated the diverse pharmacological potential of its derivatives. This suggests that the 1-phenyl-pyrrole scaffold is a valuable starting point for the design of novel therapeutic agents.

Anti-inflammatory Activity

Several N-phenyl-pyrrole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

| Compound | Target | IC₅₀ (nM) | Cell Line |

| 1-Methyl-1H-pyrrole-2,5-dione derivative (9d) | COX-2 | 6.0 | RAW 264.7 macrophages |

| Celecoxib (Reference) | COX-2 | - | - |

This data indicates that the pyrrole-2,5-dione scaffold, a close structural relative, can be modified to produce potent and selective COX-2 inhibitors.[5]

Inhibition of the COX-2 pathway by N-phenyl pyrrole derivatives.

Anticancer Activity

The antiproliferative effects of various pyrrole derivatives have been evaluated against a range of human cancer cell lines.

| Compound Class | Cancer Cell Lines | Activity Level |

| N-phenylpyrrolecarbothioamides | Various (9 types) | 10⁻⁶ M to 10⁻⁸ M |

| Pyrrolopyrrolizinones | Various | Submicromolar IC₅₀ |

These studies highlight the potential of the pyrrole nucleus as a scaffold for the development of novel anticancer agents.[6][7]

Other Biological Activities

Derivatives of 2,5-dihydro-1H-pyrrole have also been investigated for other therapeutic applications, including:

-

Antidiabetic Agents: Zinc(II) complexes of 1-(arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides have shown insulin-mimetic activity.[8]

-

FGFR Inhibitors: 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of fibroblast growth factor receptors, which are implicated in various cancers.[9]

Conclusion

This compound represents a core heterocyclic structure with significant potential for derivatization in the field of medicinal chemistry. While direct and comprehensive data on the parent compound is limited, the well-established Paal-Knorr synthesis provides a reliable route for its preparation. The diverse and potent biological activities exhibited by its numerous derivatives, including anti-inflammatory, anticancer, and antidiabetic effects, underscore the value of the N-phenyl-pyrrole scaffold as a foundational element for the design and development of novel therapeutic agents. Further investigation into the specific properties and biological profile of this compound is warranted to fully elucidate its potential and guide the rational design of future drug candidates.

References

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. researchgate.net [researchgate.net]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro antitumoral activity of new N-phenyl-3-pyrrolecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Rising Therapeutic Potential of 1-Phenyl-2,5-dihydro-1H-pyrrole Derivatives: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyl-2,5-dihydro-1H-pyrrole core, a partially saturated five-membered nitrogen heterocycle, is emerging as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for diverse substitutions, leading to a wide spectrum of biological activities. This technical whitepaper provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative bioactivity data is systematically tabulated, key experimental protocols are detailed, and relevant biological pathways and workflows are visualized to provide a comprehensive resource for researchers in drug discovery and development.

Introduction and Core Scaffold

Pyrrole derivatives have long been recognized for their extensive pharmacological applications, forming the backbone of numerous approved drugs and clinical candidates.[1] The focus of this guide, the this compound (also known as 1-phenyl-3-pyrroline) scaffold, represents a subset of this class with significant therapeutic promise. Unlike the fully aromatic pyrrole ring, the di-hydro version introduces conformational flexibility, which can be crucial for optimizing interactions with biological targets. The phenyl group at the N1 position is a key feature, providing a modular anchor for further functionalization to modulate properties like solubility, metabolic stability, and target affinity. Research into this specific scaffold has revealed potent activities, particularly in oncology and infectious diseases.

Synthetic Pathways: A Generalized Workflow

The synthesis of this compound derivatives is often achieved through multi-component condensation reactions. One efficient and environmentally friendly approach involves the catalyst-free and solvent-free condensation of ethyl pyruvate and aniline derivatives, which proceeds with high atom economy and short reaction times to yield 2,5-dihydro-1H-pyrrole-2-carboxylates.[2] Another foundational method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine (in this case, a substituted aniline).[3]

Caption: Generalized workflow for the synthesis of this compound derivatives.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines. The mechanism of action often involves the inhibition of key proteins in cancer progression, such as receptor tyrosine kinases.

Mechanism of Action: EGFR and VEGFR Inhibition

Certain pyrrole derivatives, including those with a dihydro-pyrrole core, have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] These receptors are crucial for tumor growth, proliferation, and angiogenesis. By binding to the kinase domain of these receptors, the compounds can block downstream signaling cascades, leading to apoptosis and a reduction in tumor growth.[4]

References

An In-Depth Technical Guide to 1-Phenyl-2,5-dihydro-1H-pyrrole: Discovery and History

Introduction

1-Phenyl-2,5-dihydro-1H-pyrrole, also known as 1-phenyl-3-pyrroline, is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structural motif, featuring a phenyl group attached to the nitrogen of a dihydropyrrole ring, serves as a versatile scaffold for the development of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical chemical literature, its synthesis is deeply rooted in the foundational work on pyrrole chemistry from the late 19th and early 20th centuries. The most probable and historically significant methods for its initial preparation would have been variations of the well-established Paal-Knorr and Clauson-Kaas pyrrole syntheses.

The Paal-Knorr pyrrole synthesis , first reported in 1884 by Carl Paal and Ludwig Knorr, is a cornerstone reaction for the formation of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2] This reaction, known for its reliability and broad applicability, would have provided a straightforward route to N-substituted pyrroles, including 1-phenyl-substituted derivatives.

Later, in 1952, Niels Clauson-Kaas and Zdenĕk Tyle described the Clauson-Kaas reaction , an acid-catalyzed reaction of 2,5-dialkoxytetrahydrofurans with primary amines to yield N-substituted pyrroles.[3][4] This method offered an alternative and often milder pathway to these heterocyclic compounds. Given that this compound is a partially hydrogenated derivative of 1-phenylpyrrole, its synthesis would have likely been an adaptation of these classical methods, or a subsequent reduction of the fully aromatic pyrrole ring.

Physicochemical Properties

Comprehensive experimental data for this compound is not extensively documented in readily accessible databases. However, data for the closely related aromatic compound, 1-phenylpyrrole, is available and provides a useful point of comparison.

| Property | Value (1-Phenylpyrrole) | Reference |

| CAS Number | 635-90-5 | [1] |

| Molecular Formula | C₁₀H₉N | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 234 °C | [1] |

| Melting Point | Not reported | |

| ¹H NMR (CDCl₃) | δ 7.40 (m, 2H), 7.38 (m, 1H), 7.22 (m, 2H), 7.08 (t, 2H), 6.35 (t, 2H) | [3] |

| ¹³C NMR (CDCl₃) | δ 140.2, 129.4, 126.8, 126.1, 120.9, 109.9 | |

| Mass Spectrum (EI) | m/z 143 (M+), 115, 89, 63, 51 | [5] |

| IR Spectrum (KBr) | 3100-3000 cm⁻¹ (aromatic C-H), 1597, 1500, 1450 cm⁻¹ (aromatic C=C) | [1] |

Note: The data presented is for 1-phenylpyrrole and serves as a reference. Specific data for this compound should be determined experimentally.

Key Experimental Protocols

The synthesis of N-aryl-3-pyrrolines can be achieved through several methods. A representative protocol involves the reaction of cis-1,4-dichloro-2-butene with aniline. This method, while not the original Paal-Knorr or Clauson-Kaas synthesis, is a common and effective way to produce N-substituted 3-pyrrolines.

Synthesis of this compound from cis-1,4-Dichloro-2-butene and Aniline

Materials:

-

cis-1,4-Dichloro-2-butene

-

Aniline

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of cis-1,4-dichloro-2-butene (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Aniline (2.2 equivalents) and sodium carbonate (2.2 equivalents) are added to the flask.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Role in Drug Development and Biological Activity

While this compound itself may not have significant direct biological activity, the N-aryl pyrroline scaffold is a key pharmacophore in a variety of biologically active compounds. These derivatives have shown a range of pharmacological properties, including analgesic, anti-inflammatory, and antiproliferative activities.[6][7]

The pyrrolidine ring, the fully saturated analogue, is a versatile scaffold found in numerous FDA-approved drugs.[8] The partial unsaturation in the 3-pyrroline ring provides a point for further functionalization, making this compound a valuable intermediate in the synthesis of more complex and potentially more potent drug candidates.

For instance, N-aryl pyrrolidine derivatives have been investigated as inhibitors of bacterial RNA polymerase, highlighting the potential for this class of compounds in the development of new antibiotics.[9] The synthesis of such inhibitors could potentially start from a 1-aryl-3-pyrroline intermediate.

Conclusion

This compound, a compound with historical roots in the foundational principles of pyrrole chemistry, continues to be a relevant molecule in modern organic synthesis. While its direct biological applications are not extensively documented, its role as a versatile intermediate for the construction of more complex, biologically active N-aryl pyrrolidine and pyrrole derivatives is of significant interest to the drug development community. The classical synthetic routes, such as the Paal-Knorr and Clauson-Kaas reactions, have paved the way for more modern and efficient methods for its preparation. As researchers continue to explore the chemical space of heterocyclic compounds, the utility of scaffolds like this compound in the quest for novel therapeutics is likely to endure.

References

- 1. 1-Phenylpyrrole | C10H9N | CID 12480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-PHENYLPYRROLE(635-90-5) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 1-PHENYLPYRROLE(635-90-5) MS spectrum [chemicalbook.com]

- 6. [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel three-component synthesis and antiproliferative properties of diversely functionalized pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocols are based on established synthetic methodologies, offering reproducible procedures for laboratory-scale preparation.

Introduction

This compound, also known as 1-phenyl-3-pyrroline, is a five-membered nitrogen-containing heterocycle. The pyrroline ring system is a common structural motif in a wide array of biologically active compounds and functional materials. The N-phenyl substitution provides a key building block for the synthesis of more complex molecules, including potential therapeutic agents and organic electronic materials. The primary synthetic strategies for this compound involve the cyclocondensation of a primary aromatic amine with a suitable four-carbon backbone.

Synthesis Methodologies

Two principal methods for the synthesis of this compound are the Paal-Knorr synthesis from a 1,4-dicarbonyl precursor and the direct cyclization of a 1,4-dihalobutene with aniline.

Method 1: Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles and their derivatives. It involves the reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline. While this method typically leads to the aromatic pyrrole, the reaction conditions can be controlled to favor the formation of the dihydro-pyrrole intermediate, or a subsequent reduction step can be employed. A variation of this approach utilizes (E)-1,4-diaryl-2-butene-1,4-diones as precursors which, after a transfer hydrogenation, undergo a Paal-Knorr type cyclization.

Method 2: Cyclization of 1,4-Dihalobutene with Aniline

A more direct approach to this compound involves the reaction of a 1,4-dihalobutene, typically cis-1,4-dichloro-2-butene, with aniline. This reaction proceeds via a double nucleophilic substitution, where the amine displaces the two halide leaving groups to form the pyrroline ring. This method is often advantageous due to the commercial availability of the starting materials.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and related derivatives based on the described methodologies.

| Method | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Paal-Knorr (variant) | (E)-1,4-Diphenyl-2-butene-1,4-dione, Ammonium formate | Palladium on Carbon (Pd/C) | Toluene | Reflux | 0.5 | ~45% (of 2-phenyl-1-pyrroline) | [1] |

| Cyclization | cis-1,4-Dichloro-2-butene, Aniline | - | Acetic Acid | Reflux | 7 | Not specified for phenyl derivative | [2] |

| General 3-Pyrroline Synthesis | (Z)-1,4-Dichloro-2-butene | Hexamethylenetetramine, HCl, K₂CO₃ | Chloroform, Ethanol | Reflux | Multiple steps | 74% (for parent 3-pyrroline) | [3] |

Note: Specific yield for this compound via direct cyclization of 1,4-dichloro-2-butene with aniline is not explicitly stated in the general procedures but is a viable synthetic route.

Experimental Protocols

Protocol 1: Synthesis of this compound via Paal-Knorr Type Reaction (Conceptual Protocol)

This protocol is adapted from the synthesis of related N-aryl pyrroles and provides a general guideline.

Materials:

-

Acetonylacetone (1,4-hexanedione)

-

Aniline

-

Glacial Acetic Acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetonylacetone (1 equivalent) and aniline (1 equivalent) in glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, which will likely be 2,5-dimethyl-1-phenyl-1H-pyrrole, can be purified by column chromatography on silica gel. To obtain the target this compound, a subsequent reduction step would be necessary.

Protocol 2: Synthesis of this compound from cis-1,4-Dichloro-2-butene

This protocol is based on the general procedure for the synthesis of N-alkyl-3-pyrrolines.[4]

Materials:

-

cis-1,4-Dichloro-2-butene

-

Aniline

-

Sodium carbonate

-

Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (2.1 equivalents) in ethanol.

-

Add sodium carbonate (1.1 equivalents) to the solution.

-

To this stirred suspension, add a solution of cis-1,4-dichloro-2-butene (1 equivalent) in ethanol dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Take up the residue in diethyl ether and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Paal-Knorr Synthesis Pathway

Caption: Paal-Knorr synthesis of this compound.

Cyclization of 1,4-Dihalobutene Workflow

Caption: Experimental workflow for the synthesis from 1,4-dihalobutene.

References

Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis, a classic reaction in organic chemistry, remains a cornerstone for the construction of the pyrrole ring, a prevalent scaffold in pharmaceuticals, natural products, and functional materials.[1][2][3] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to afford substituted pyrroles.[4][5] Its enduring popularity stems from its operational simplicity, generally good yields, and the accessibility of starting materials.[2]

These application notes provide a comprehensive overview of the Paal-Knorr synthesis of substituted pyrroles, including detailed experimental protocols, quantitative data for various reaction conditions, and visual representations of the underlying mechanisms and workflows.

Reaction Mechanism and Workflow

The mechanism of the Paal-Knorr pyrrole synthesis proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound.[1] Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group forms a five-membered ring intermediate. Dehydration of this intermediate then leads to the aromatic pyrrole ring.[1][5] The ring-closing step is often the rate-determining step of the reaction.[5]

A generalized workflow for the Paal-Knorr synthesis is depicted below. The process begins with the selection of the appropriate 1,4-dicarbonyl compound and primary amine, followed by the reaction under suitable catalytic and solvent conditions, and concludes with product isolation and purification.

Caption: General experimental workflow for the Paal-Knorr synthesis of substituted pyrroles.

The reaction mechanism can be visualized as a series of discrete chemical transformations, highlighting the key intermediates.

Caption: Simplified signaling pathway of the Paal-Knorr pyrrole synthesis mechanism.

Quantitative Data Summary

The efficiency of the Paal-Knorr synthesis is influenced by various factors including the nature of the substrates, the choice of catalyst, solvent, and reaction temperature. The following tables summarize quantitative data from various studies, providing a comparative overview of different synthetic approaches.

Table 1: Conventional Heating Methods

| 1,4-Dicarbonyl Compound | Primary Amine | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | HCl | Methanol | Reflux | 15 min | ~52 | |

| 2,5-Hexanedione | Aniline | Fe³⁺-montmorillonite | - | Room Temp. | 3 h | 95 | |

| 2,5-Hexanedione | Aniline | Silica Sulfuric Acid | - | Room Temp. | 3 min | 98 | |

| Acetonylacetone | 4-Toluidine | CATAPAL 200 Alumina | - | 60 | 45 min | 96 | |

| Acetonylacetone | Benzylamine | CATAPAL 200 Alumina | - | 60 | 45 min | 97 | |

| 2,5-Dimethoxytetrahydrofuran | Aniline | Iron(III) chloride | Water | Room Temp. | - | High |

Table 2: Microwave-Assisted Synthesis

| 1,4-Dicarbonyl Compound | Primary Amine | Catalyst/Additive | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| Substituted 1,4-diketones | Various amines | Acetic acid | Ethanol | 80 | - | - | |

| Substituted 1,4-diketones | Various amines | Acetic acid | - | 120-150 | 2-10 | 65-89 | |

| 2,5-Hexanedione | Aniline | Salicylic acid | - | - | 0.25 | 92 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific substituted pyrroles via the Paal-Knorr reaction.

Protocol 1: Microscale Synthesis of 2,5-Dimethyl-1-phenylpyrrole

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

2,5-Hexanedione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/Water (9:1) mixture for recrystallization

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

-

Dry the crystals and determine the yield. (Approximate expected yield: 178 mg, 52%).

Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-Carboxamide Derivative

Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.

Materials:

-

Substituted 1,4-diketone (0.0374 mmol)

-

Primary amine (3 equivalents)

-

Glacial Acetic Acid (40 µL)

-

Ethanol (400 µL)

-

Microwave vial (0.5-2 mL)

-

Microwave reactor

-

Thin-layer chromatography (TLC) supplies

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Column chromatography supplies

Procedure:

-

To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).

-

Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

-

Seal the microwave vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 80 °C. The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Partition the mixture between water and ethyl acetate.

-

Extract the aqueous phase three times with ethyl acetate (10 mL).

-

Combine the organic phases, wash with brine, and dry over magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.

Applications in Drug Development and Research

The pyrrole moiety is a key structural component in a vast array of biologically active molecules, making the Paal-Knorr synthesis a valuable tool for drug discovery and development.[3] Its applications include the synthesis of:

-

Atorvastatin: The blockbuster drug Lipitor®, used to lower cholesterol, contains a central pyrrole ring that is often constructed using a Paal-Knorr or related synthesis.

-

Marineosin A: This marine natural product with potent antimicrobial activity was synthesized with the Paal-Knorr reaction as a key step.[6]

-

Novel Therapeutic Agents: The versatility of the Paal-Knorr synthesis allows for the creation of diverse libraries of substituted pyrroles for screening against various biological targets, aiding in the discovery of new lead compounds for a range of diseases.

The development of greener and more efficient modifications, such as the use of water as a solvent, heterogeneous catalysts, and microwave assistance, has further enhanced the utility of the Paal-Knorr synthesis in modern organic and medicinal chemistry.[2] These advancements address the need for sustainable synthetic methods in the pharmaceutical industry and academic research.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson’s Disease [mdpi.com]

Catalyst-Free Synthesis of 2,5-Dihydro-1H-Pyrrole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalyst-free synthesis of 2,5-dihydro-1H-pyrrole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The methodologies presented herein are based on green chemistry principles, offering an efficient and environmentally benign approach to these valuable scaffolds.

Introduction

The 2,5-dihydro-1H-pyrrole core is a privileged scaffold found in numerous biologically active compounds. Traditional synthetic routes often rely on metal catalysts and harsh reaction conditions. This application note details a catalyst-free and solvent-free approach, offering advantages in terms of simplicity, cost-effectiveness, and reduced environmental impact. The primary method described is a one-pot condensation reaction between ethyl pyruvate and various aniline derivatives.

Applications

2,5-Dihydro-1H-pyrrole derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. Their applications include, but are not limited to:

-

Anticancer agents

-

Antiviral compounds

-

Enzyme inhibitors

-

Building blocks for more complex heterocyclic systems

Data Presentation

The catalyst-free synthesis has been successfully applied to a variety of aniline derivatives, affording the corresponding 2,5-dihydro-1H-pyrrole-2-carboxylates in good to excellent yields. The following table summarizes the reaction outcomes for a selection of substrates under optimized conditions.

| Entry | Aniline Derivative (R) | Product | Reaction Time (h) | Yield (%) |

| 1 | H | Ethyl 5-methyl-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate | 2.5 | 92 |

| 2 | 4-Methyl | Ethyl 5-methyl-1-(p-tolyl)-2,5-dihydro-1H-pyrrole-2-carboxylate | 2 | 95 |

| 3 | 4-Methoxy | Ethyl 1-(4-methoxyphenyl)-5-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate | 3 | 90 |

| 4 | 4-Chloro | Ethyl 1-(4-chlorophenyl)-5-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate | 3.5 | 88 |

| 5 | 4-Nitro | Ethyl 5-methyl-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-2-carboxylate | 4 | 85 |

| 6 | 3-Methyl | Ethyl 5-methyl-1-(m-tolyl)-2,5-dihydro-1H-pyrrole-2-carboxylate | 2.5 | 93 |

| 7 | 3-Methoxy | Ethyl 1-(3-methoxyphenyl)-5-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate | 3.5 | 89 |

| 8 | 2-Methyl | Ethyl 5-methyl-1-(o-tolyl)-2,5-dihydro-1H-pyrrole-2-carboxylate | 4 | 82 |

Experimental Protocols

General Protocol for the Catalyst-Free Synthesis of Ethyl 5-Methyl-1-aryl-2,5-dihydro-1H-pyrrole-2-carboxylates

This protocol describes a general procedure for the one-pot, solvent-free synthesis of 2,5-dihydro-1H-pyrrole derivatives from ethyl pyruvate and substituted anilines.

Materials:

-

Ethyl pyruvate (2.0 mmol)

-

Substituted aniline (2.0 mmol)

-

Round-bottom flask (10 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Ethanol (for recrystallization)

Procedure:

-

To a 10 mL round-bottom flask, add ethyl pyruvate (2.0 mmol, 1.0 eq.) and the desired substituted aniline (2.0 mmol, 1.0 eq.).

-

Place a magnetic stir bar in the flask.

-

Heat the reaction mixture to 80 °C with continuous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours, see table above for specific examples), cool the reaction mixture to room temperature.

-

The resulting solid product is then purified by recrystallization from ethanol to afford the pure 2,5-dihydro-1H-pyrrole derivative.

-

Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Reaction Scheme and Proposed Mechanism

The synthesis proceeds through a proposed reaction pathway involving the formation of an imine intermediate, followed by tautomerization and subsequent cyclization.

Caption: Proposed reaction mechanism for the catalyst-free synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2,5-dihydro-1H-pyrrole derivatives.

Caption: General experimental workflow for the synthesis.

Conclusion

The described catalyst-free and solvent-free method provides a practical and sustainable route for the synthesis of 2,5-dihydro-1H-pyrrole derivatives. This approach is characterized by its operational simplicity, high atom economy, and the generation of high-purity products with good to excellent yields. These advantages make it an attractive methodology for both academic research and industrial applications in drug discovery and development.

Applications of 1-Phenyl-2,5-dihydro-1H-pyrrole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-2,5-dihydro-1H-pyrrole, also known as 1-phenyl-3-pyrroline, scaffold is a valuable heterocyclic motif in medicinal chemistry. Its unique structural features, combining aromatic and partially saturated cyclic amine moieties, provide a versatile platform for the design and synthesis of novel therapeutic agents. This document outlines the applications of this scaffold, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Neuroprotective Applications

Derivatives of the this compound core have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases and ischemic events. These compounds are being investigated for their potential to mitigate neuronal damage and improve cognitive function.

Rationale for Neuroprotection

The neuroprotective effects of these compounds are often attributed to their antioxidant properties and their ability to modulate neuronal signaling pathways involved in cell survival and death. The phenyl group can be substituted to fine-tune the electronic and lipophilic properties of the molecule, influencing its ability to cross the blood-brain barrier and interact with specific biological targets. The pyrroline ring, as a bioisostere of other cyclic amines, can engage in crucial interactions with receptors and enzymes in the central nervous system.

Preclinical Evidence

While specific quantitative data for this compound itself is limited in publicly available literature, studies on closely related phenyl-substituted pyrrole and pyrrolidine derivatives provide strong rationale for their investigation. For instance, various pyrrole derivatives have demonstrated significant neuroprotective effects in in vitro models of oxidative stress.[1] Some pyrrole-containing compounds have been shown to protect neuronal cells from damage induced by neurotoxins.[1]

A workflow for the initial screening of novel this compound analogs for neuroprotective activity is outlined below.

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To assess the ability of this compound derivatives to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Hydrogen peroxide (H₂O₂)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known antioxidant like N-acetylcysteine).

-

Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to the wells (final concentration, e.g., 100 µM) to induce oxidative stress. Do not add H₂O₂ to the control wells.

-

Incubation: Incubate the plate for another 24 hours.

-

MTT Assay:

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control group (untreated, non-stressed cells). Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

Dopamine Transporter (DAT) Modulation

The this compound scaffold is of significant interest in the development of ligands for the dopamine transporter (DAT). DAT is a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Dysregulation of DAT is implicated in several neurological and psychiatric disorders, including Parkinson's disease, ADHD, and substance abuse.

Rationale for DAT Inhibition

The structural similarity of the this compound core to known DAT inhibitors makes it an attractive starting point for the design of novel modulators. The phenyl group can mimic the aromatic interactions of endogenous ligands and other inhibitors, while the pyrroline nitrogen can act as a key hydrogen bond acceptor or a point for further functionalization to enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives as DAT inhibitors is not extensively documented in public literature, general principles from related classes of compounds can be applied. Key areas for modification to explore the SAR include:

-

Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties and steric bulk, influencing binding affinity.

-

Substitution on the Pyrroline Ring: Modifications at the 2, 3, 4, and 5 positions can probe the binding pocket for additional interactions.

-

Bioisosteric Replacement: The pyrroline ring itself can be considered a bioisostere of other cyclic amines found in known DAT ligands.

The following diagram illustrates a general logical relationship for the design of DAT inhibitors based on the this compound scaffold.

Experimental Protocol: Dopamine Transporter Binding Assay

Objective: To determine the binding affinity of this compound derivatives to the dopamine transporter.

Materials:

-

Rat striatal tissue homogenates (as a source of DAT)

-

[³H]-WIN 35,428 (a radiolabeled DAT ligand)

-

Test compounds (this compound derivatives)

-

GBR 12909 (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Tissue Preparation: Prepare a crude synaptosomal membrane fraction from rat striatum.

-

Assay Setup: In test tubes, combine:

-

50 µL of test compound at various concentrations (or vehicle for total binding, or GBR 12909 for non-specific binding).

-

50 µL of [³H]-WIN 35,428 (to a final concentration of ~1-2 nM).

-

400 µL of rat striatal membrane preparation (containing ~50-100 µg of protein).

-

-

Incubation: Incubate the tubes at 4°C for 2 hours.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Washing: Wash the filters three times with ice-cold binding buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) using non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Other Potential Therapeutic Applications

The versatility of the this compound scaffold extends to other therapeutic areas, including:

-

Anticancer Agents: Pyrrole derivatives have been widely explored for their anticancer properties. The this compound core could serve as a template for the development of new cytotoxic or cytostatic agents.[2][3]

-

Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. Pyrrole-containing compounds have demonstrated anti-inflammatory activity, suggesting that this compound derivatives could be investigated as novel anti-inflammatory drugs.

-

Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The pyrrole nucleus is present in several natural and synthetic antimicrobial compounds, making the this compound scaffold a candidate for the development of new antibiotics and antifungals.

Further research is warranted to fully elucidate the medicinal chemistry potential of the this compound scaffold. The application notes and protocols provided herein serve as a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives for a range of therapeutic targets.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of new 1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives as antiprotozoal agents [iris.unilink.it]

- 3. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Phenyl-2,5-dihydro-1H-pyrrole in the Synthesis of Bioactive Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-2,5-dihydro-1H-pyrrole, also known as 1-phenyl-3-pyrroline, is a versatile heterocyclic building block in the synthesis of a wide array of bioactive molecules. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and neuroprotective properties. The endocyclic double bond and the phenyl-substituted nitrogen atom of this compound offer multiple reaction sites for functionalization, making it an attractive starting material for generating molecular diversity in drug discovery programs.

These application notes provide an overview of the synthetic utility of this compound and its derivatives in the preparation of bioactive compounds. Detailed experimental protocols for key transformations, quantitative data for synthesized molecules, and visualizations of relevant biological pathways are presented to guide researchers in leveraging this scaffold for the development of novel therapeutic agents.

Key Synthetic Applications

This compound serves as a precursor for a variety of synthetic transformations, including:

-

1,3-Dipolar Cycloadditions: The double bond can act as a dipolarophile in reactions with azomethine ylides, nitrones, and other 1,3-dipoles to construct complex polycyclic systems.

-

C-H Functionalization: The allylic C-H bonds are amenable to functionalization, enabling the introduction of various substituents.

-

Electrophilic Additions: The electron-rich double bond can undergo addition reactions with various electrophiles.

-

Reduction and Oxidation: The pyrroline ring can be reduced to the corresponding pyrrolidine or oxidized to the pyrrole, providing access to different classes of compounds.

Application Example 1: Synthesis of Neuroprotective Agents via C-H Functionalization

A key application of dihydro-1H-pyrrole derivatives is in the asymmetric C-H functionalization to produce highly functionalized pyrrolidines, which are core structures in many neuroprotective agents. The synthesis of (-)-Dragocin D, a natural product with potential biological activity, showcases this approach using an N-Boc protected 2,5-dihydro-1H-pyrrole, a close analog of the title compound.

Experimental Protocol: Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole

This protocol is adapted from the synthesis of a key intermediate for (-)-Dragocin D.

Reaction Scheme:

Caption: General workflow for the rhodium-catalyzed C-H functionalization.

Materials:

-

N-Boc-2,5-dihydro-1H-pyrrole

-

Aryldiazoacetate (e.g., methyl 2-diazo-2-phenylacetate)

-

Dirhodium(II) tetrakis(N-phthaloyl-(S)-tert-leucinate) [Rh2(S-PTAD)4]

-

Dichloromethane (DCM), anhydrous

-

Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add Rh2(S-PTAD)4 (0.05 mol%).

-

Add anhydrous DCM to dissolve the catalyst.

-

Add N-Boc-2,5-dihydro-1H-pyrrole (1.0 equivalent).

-

In a separate flask, dissolve the aryldiazoacetate (1.1 equivalents) in anhydrous DCM.

-

Slowly add the aryldiazoacetate solution to the reaction mixture via a syringe pump over 4 hours.

-

Stir the reaction mixture at 40 °C.

-

Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized N-Boc-pyrrolidine.

Quantitative Data

| Entry | Aryldiazoacetate | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| 1 | Methyl 2-diazo-2-phenylacetate | 85 | >20:1 | 97 |

| 2 | Methyl 2-diazo-2-(4-methoxyphenyl)acetate | 87 | >20:1 | 96 |

| 3 | Methyl 2-diazo-2-(4-chlorophenyl)acetate | 82 | >20:1 | 98 |

Biological Context: Neuroprotection

Functionalized pyrrolidines are often investigated for their neuroprotective effects. For instance, they can act as inhibitors of monoamine oxidase B (MAO-B) or acetylcholinesterase (AChE), enzymes implicated in the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Caption: Inhibition of neurodegenerative pathways by functionalized pyrrolidines.

Application Example 2: Synthesis of Antimicrobial Agents via 1,3-Dipolar Cycloaddition

This compound can be employed as a dipolarophile in 1,3-dipolar cycloaddition reactions to generate novel heterocyclic scaffolds with potential antimicrobial activity. This approach allows for the rapid construction of complex molecules with multiple stereocenters.

Experimental Protocol: 1,3-Dipolar Cycloaddition with Azomethine Ylides

This protocol describes a general procedure for the reaction of this compound with an in situ generated azomethine ylide.

Reaction Scheme:

Caption: Workflow for the 1,3-dipolar cycloaddition to form spiro-pyrrolidine-oxindoles.

Materials:

-

This compound

-

Isatin (or a substituted derivative)

-

Sarcosine (N-methylglycine)

-

Methanol

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve isatin (1.0 equivalent) and sarcosine (1.2 equivalents) in methanol.

-

Add this compound (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and stir for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to obtain the desired spiro-pyrrolidine-oxindole.

Quantitative Data for Analogous Antimicrobial Pyrrole Derivatives

| Compound Class | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |

| Pyrrole-chalcones | Candida krusei | 3.12 - 12.5 |

| Iodo-dihydro-pyrrol-2-ones | Staphylococcus aureus | 1.56 - 6.25 |

| Iodo-dihydro-pyrrol-2-ones | Pseudomonas aeruginosa | 3.12 - 12.5 |

| Pyrrole-carboxamides | Mycobacterium tuberculosis | 0.7 |

Biological Context: Antimicrobial Mechanism of Action

Many antimicrobial agents derived from pyrrole scaffolds function by inhibiting essential bacterial enzymes or disrupting cell membrane integrity. For example, some pyrrole derivatives are known to inhibit bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme crucial for fatty acid biosynthesis.

Caption: Inhibition of bacterial fatty acid synthesis by a pyrrole derivative.

Conclusion

This compound and its closely related analogs are valuable scaffolds for the synthesis of diverse and complex bioactive molecules. The synthetic accessibility and the potential for various chemical transformations make this class of compounds highly attractive for applications in drug discovery and medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel therapeutic agents based on the dihydro-1H-pyrrole core. Further investigations into the structure-activity relationships of derivatives will undoubtedly lead to the discovery of new and potent bioactive compounds.

References

Application Notes and Protocols for the Purification of 1-Phenyl-2,5-dihydro-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 1-Phenyl-2,5-dihydro-1H-pyrrole (also known as 1-phenyl-3-pyrroline), a crucial heterocyclic scaffold in medicinal chemistry and materials science. The following sections outline common purification techniques, including distillation, column chromatography, and recrystallization, with specific parameters derived from analogous compounds and general organic chemistry principles.

Introduction

This compound is a five-membered nitrogen-containing heterocycle with significant applications in the synthesis of bioactive molecules and functional materials. The purity of this compound is paramount for subsequent reactions and biological assays. This guide presents standardized procedures to achieve high purity of this compound from a crude reaction mixture.

General Purification Workflow

The purification strategy for this compound typically involves an initial workup to remove bulk impurities, followed by one or more chromatographic or crystallization steps to achieve the desired level of purity. A generalized workflow is depicted below.

Caption: General workflow for the purification of this compound.

Experimental Protocols

The selection of a specific purification protocol will depend on the nature of the impurities present in the crude product and the desired final purity.

Protocol 1: Purification by Vacuum Distillation

This method is suitable for thermally stable, liquid products. For compounds with similar structures, such as 2-phenyl-1-pyrroline, distillation under reduced pressure has been shown to be an effective purification technique.[1]

Methodology:

-

Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

-

Sample Preparation: Place the crude this compound into the distillation flask.

-

Distillation: Gradually reduce the pressure and begin heating the distillation flask.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

-

Analysis: Analyze the purity of the collected fraction using appropriate analytical techniques (e.g., GC-MS, NMR).

| Parameter | Value |

| Apparatus | Standard Vacuum Distillation Setup |

| Pressure | 1-3 mmHg |

| Boiling Point (estimated) | 75-85 °C (at 1-3 mmHg) |

| Expected Purity | >98% |

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For N-aryl substituted pyrrolidines, silica gel chromatography with a non-polar eluent is often effective.

Methodology:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in the chosen mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Fraction Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

| Parameter | Value |

| Stationary Phase | Silica Gel (100-200 mesh) |

| Mobile Phase | Hexane or a mixture of Petroleum Ether and Ethyl Acetate |

| Eluent Gradient | Isocratic or gradient elution may be employed |

| Monitoring | TLC with UV visualization |

| Expected Purity | >99% |

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Methodology:

-

Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat briefly.

-

Hot Filtration (Optional): If insoluble impurities or charcoal are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum.

| Parameter | Recommended Solvents/Systems |

| Single Solvents | Ethanol, Methanol, Isopropanol |

| Solvent Systems (Solvent/Anti-solvent) | Dichloromethane/Hexane, Ethyl Acetate/Hexane |

| Cooling Method | Slow cooling followed by ice bath |

| Expected Purity | >99% |

Data Summary

| Purification Method | Key Parameters | Expected Purity |

| Vacuum Distillation | Pressure: 1-3 mmHg; Boiling Point: ~75-85 °C | >98% |

| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane or PE/EtOAc | >99% |

| Recrystallization | Solvent: Ethanol, Methanol, or DCM/Hexane | >99% |

Safety Precautions

Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Note: Quantitative Analysis of 1-Phenyl-2,5-dihydro-1H-pyrrole

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-2,5-dihydro-1H-pyrrole, also known as 1-phenyl-3-pyrroline, is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate and reliable quantification of this compound is crucial for various applications, including pharmacokinetic studies, quality control of synthetic products, and metabolic stability assays. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques

Two primary analytical techniques are presented for the quantification of this compound:

-